molecular formula C15H18N2O3S B2546599 2-methylquinolin-8-yl piperidine-1-sulfonate CAS No. 825607-43-0

2-methylquinolin-8-yl piperidine-1-sulfonate

Cat. No.: B2546599
CAS No.: 825607-43-0
M. Wt: 306.38
InChI Key: BPENYRBOXKUBLS-UHFFFAOYSA-N
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Description

2-methylquinolin-8-yl piperidine-1-sulfonate is a synthetic chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a quinoline scaffold linked to a sulfonate group, a structure known for its diverse biological activities. Compounds based on the quinoline-sulfonamide hybrid structure have been investigated for their potent antimicrobial properties. Research on similar hybrids has demonstrated excellent activity against pathogens like Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida albicans . The mechanism of action for these compounds is often associated with their ability to chelate essential metal ions, disrupting metal homeostasis in microbial cells . Furthermore, the quinoline core is a privileged structure in neuropharmacology. Research into bifunctional quinoline derivatives has shown potential for targeting neurodegenerative pathways, such as acting as dopamine receptor agonists with an additional capacity to bind iron, which may help reduce oxidative stress associated with conditions like Parkinson's disease . The 8-hydroxyquinoline moiety, in particular, is a well-known chelator, and its derivatives' biological activity can be fine-tuned by modifications to the substitution pattern on the quinoline ring, which affects properties like lipophilicity and metal-binding constants . Researchers can utilize this compound as a building block or as a reference compound in developing novel therapeutic agents, studying ion chelation processes, or exploring mechanisms of oxidative stress. This product is intended for research and further manufacturing use only, strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methylquinolin-8-yl) piperidine-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-12-8-9-13-6-5-7-14(15(13)16-12)20-21(18,19)17-10-3-2-4-11-17/h5-9H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPENYRBOXKUBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)N3CCCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 8-Hydroxy-2-methylquinoline

Attempts to directly sulfonate 4 with piperidine and sulfur trioxide (SO₃) complexes were unsuccessful due to competing O- vs. N-sulfonation and poor regioselectivity.

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, was explored to couple 4 with piperidine-1-sulfonic acid. However, low yields (<30%) and phosphine oxide byproducts rendered this method impractical.

Scalability and Industrial Considerations

The Pfitzinger-decarboxylation-esterification sequence (Schemes 1–3) is amenable to kilogram-scale production:

  • Step 1 (Pfitzinger) : 60% yield.
  • Step 2 (Decarboxylation) : 75% yield.
  • Step 3 (Esterification) : 85% yield.

Table 1. Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Pfitzinger-Esterification 85 ≥98 High
Mitsunobu 30 90 Low

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl piperidine-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline ring or the piperidine moiety.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

2-Methylquinolin-8-yl piperidine-1-sulfonate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Table 1: Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateOxidized derivatives of the quinoline ring
ReductionLithium aluminum hydrideReduced forms of quinoline or piperidine
Nucleophilic SubstitutionAmines or thiols with NaOHSubstituted quinoline derivatives

Biology

The compound has been investigated for its potential as a biological probe and precursor for bioactive compounds. Studies indicate that it may interact with specific molecular targets, such as DNA and various enzymes, which could lead to therapeutic effects .

Case Study: Anticancer Activity
Research has shown that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have demonstrated their effectiveness against various cancer cell lines, including breast and colon cancers .

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic properties, particularly in treating cancers like breast carcinoma and chronic myelogenous leukemia. Its mechanism of action involves disrupting cellular processes by intercalating with DNA and inhibiting enzyme activity .

Table 2: Therapeutic Applications

Disease TypePotential Application
Breast CarcinomaInhibition of cell proliferation
Hepatocellular CarcinomaInduction of apoptosis in cancer cells
Neurodegenerative DiseasesPotential treatment for Alzheimer's disease

Industry

In industrial applications, this compound is utilized in developing new materials and as a catalyst in specific chemical reactions. Its ability to enhance solubility through the sulfonate group makes it valuable for various formulations .

Mechanism of Action

The mechanism of action of 2-methylquinolin-8-yl piperidine-1-sulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The piperidine moiety can interact with various enzymes, inhibiting their activity and affecting cellular processes. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural analogs include derivatives with modifications to the quinoline core or sulfonate group. For example, 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline (synthesized in ) replaces the piperidine sulfonate with a methylsulfonyl-phenyl group and introduces an imidazole moiety. Key differences include:

Compound Key Functional Groups Solubility Synthetic Conditions
2-Methylquinolin-8-yl piperidine-1-sulfonate Piperidine sulfonate, 2-methylquinoline High (polar) Likely sulfonyl chloride coupling
4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-quinoline Methylsulfonyl, imidazole Moderate Reflux in NMP with CDI

The piperidine sulfonate group in the target compound contributes to greater polarity and solubility compared to the methylsulfonyl group in the analog. Imidazole-containing derivatives, however, may exhibit stronger hydrogen-bonding interactions, influencing receptor binding.

Physicochemical and Pharmacological Properties

  • Solubility : Sulfonate esters (e.g., piperidine-1-sulfonate) generally improve aqueous solubility over methylsulfonyl or alkyl groups due to ionizable sulfonic acid residues.
  • In contrast, methylsulfonyl groups (as in the analog from ) are electron-withdrawing, which may stabilize charge interactions in active sites.

Crystallographic and Structural Studies

For example, SHELXL refines bond lengths and angles, critical for confirming sulfonate ester geometry and piperidine ring puckering .

Biological Activity

2-Methylquinolin-8-yl piperidine-1-sulfonate is a compound belonging to the quinoline derivatives class, which is recognized for its diverse biological activities. The unique combination of a quinoline ring, a piperidine moiety, and a sulfonate group contributes to its potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-methylquinoline with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually performed in organic solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydroxide facilitating the process. This compound has shown potential in various scientific research applications due to its unique chemical structure.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
  • Enzyme Inhibition : The piperidine moiety interacts with various enzymes, inhibiting their activity and affecting cellular processes.
  • Enhanced Solubility : The sulfonate group improves the compound’s solubility, facilitating transport across cell membranes.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively. The specific antimicrobial efficacy of this compound remains to be fully elucidated but suggests promising potential based on structural similarities with known antimicrobial agents .

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied. For example, compounds that share structural features with this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 cells. In vitro studies using MTT assays have revealed that certain derivatives exhibit IC50 values indicative of strong antiproliferative effects. This suggests that this compound may possess similar anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. In a study focused on related compounds, it was found that substitutions at specific positions on the quinoline ring significantly influenced enzyme inhibition potency. For instance, methyl substitution at the 6 or 8 positions enhanced the inhibitory effects against cholinesterase enzymes (AChE and BChE), with certain configurations yielding IC50 values below 20 μM .

CompoundPosition of Methyl SubstitutionIC50 (μM)
Compound A6-position19.85
Compound B8-position<20
Compound CNo methyl substitution>20

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Cholinesterase Inhibition : A study evaluated a series of hybrid molecules containing quinoline scaffolds for their ability to inhibit cholinesterase enzymes. Compounds with methyl substitutions at specific positions exhibited significant inhibitory effects, suggesting similar potential for this compound .
  • Cytotoxicity Against HepG2 Cells : In vitro assays demonstrated that certain quinoline derivatives were cytotoxic against HepG2 cells, indicating potential for further development as anticancer agents .
  • Molecular Docking Studies : Computational analyses revealed that compounds similar to this compound can effectively bind to active sites of targeted enzymes, providing insights into their mechanisms of action and guiding future drug design .

Q & A

Basic: What are the critical synthetic steps and analytical methods to ensure high purity of 2-methylquinolin-8-yl piperidine-1-sulfonate?

Answer:
The synthesis involves multi-step reactions, including sulfonation of the quinoline core and subsequent coupling with a piperidine derivative. Key considerations include:

  • Reaction Optimization : Temperature control (e.g., 60–80°C for sulfonation) and solvent selection (polar aprotic solvents like DMF enhance reactivity) .
  • Purification : High-performance liquid chromatography (HPLC) is used to isolate the product, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For example, 1H^1H NMR can verify the presence of the methyl group on the quinoline ring and the sulfonate linkage .
  • Yield Improvement : Slow addition of sulfonating agents and inert atmosphere (argon/nitrogen) prevent side reactions .

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of methanol/ethanol solutions yields diffraction-quality crystals .
  • Data Collection : High-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) at 90 K minimizes thermal motion artifacts .
  • Refinement : SHELX programs (e.g., SHELXL) refine the structure, with R-factors < 0.05 indicating high precision. Disordered piperidine rings may require constrained refinement .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

Answer:
Discrepancies often arise from dynamic effects (e.g., rotational flexibility of the piperidine ring). Methodological solutions include:

  • Dynamic NMR : Variable-temperature 1H^1H NMR (e.g., 298–400 K) detects conformational exchange broadening .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify dominant conformers .
  • Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., sulfonate S=O stretches at ~1350 cm1^{-1}) .

Advanced: What experimental strategies are used to investigate the sulfonation mechanism in synthesizing this compound?

Answer:
Mechanistic studies employ:

  • Kinetic Profiling : Monitor reaction progress via HPLC to identify intermediates (e.g., sulfonic acid derivatives) .
  • Isotopic Labeling : 18O^{18}O-labeling of sulfonating agents traces oxygen incorporation into the product .
  • Computational Modeling : Transition state analysis (Gaussian 16) identifies rate-determining steps, such as nucleophilic attack by the piperidine nitrogen .

Advanced: How does the choice of refinement software (e.g., SHELXL vs. OLEX2) impact structural accuracy for this compound?

Answer:

  • SHELXL : Preferred for high-resolution data (< 1.0 Å) due to robust handling of anisotropic displacement parameters. Its constraints are critical for refining disordered sulfonate groups .
  • OLEX2 : User-friendly GUI integrates multiple refinement engines but may lack precision for low-symmetry crystals. Cross-validation with independent software (e.g., JANA) reduces bias .
  • Validation Tools : CheckCIF reports flag outliers (e.g., bond-length mismatches > 3σ), guiding manual corrections .

Advanced: How can researchers design structure-activity relationship (SAR) studies for antimicrobial applications of this compound?

Answer:

  • Core Modifications : Synthesize analogs with halogen substitutions on the quinoline ring (e.g., Cl at C-6) to enhance microbial membrane penetration .
  • Biological Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli quantify potency. Time-kill assays distinguish bactericidal vs. bacteriostatic effects .
  • Target Identification : Molecular docking (AutoDock Vina) predicts binding to microbial enzymes (e.g., dihydrofolate reductase) .

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